An In-depth Technical Guide to Thioisonicotinamide: Core Properties and Structure
An In-depth Technical Guide to Thioisonicotinamide: Core Properties and Structure
Thioisonicotinamide (TINA) is a sulfur-containing heterocyclic organic compound and a key structural analog of nicotinamide (B372718). It serves as a significant intermediate in pharmaceutical synthesis and is recognized as an impurity with tuberculostatic activity related to the second-line anti-tuberculosis drug, ethionamide (B1671405).[1][2] This technical guide provides a comprehensive overview of its fundamental properties, structure, experimental protocols, and mechanism of action, tailored for researchers and professionals in drug development.
Core Properties
The fundamental physicochemical properties of thioisonicotinamide are summarized below. This data is critical for its application in synthesis, formulation, and biological studies.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂S | [1][3] |
| Molecular Weight | 138.19 g/mol | [1][3] |
| Melting Point | 198-202 °C | [4] |
| Boiling Point | 279 °C | [1] |
| Density | 1.265 g/cm³ | [1] |
| CAS Number | 2196-13-6 | [1][3] |
| Solubility | Insoluble in water; Soluble in DMSO (27 mg/mL) and Ethanol (15 mg/mL). | [5] |
| XLogP3 | 0.3 | [3] |
Chemical Structure and Identification
Thioisonicotinamide is structurally characterized by a pyridine (B92270) ring substituted at the 4-position with a thioamide group.
Crystallographic Data: The crystal structure of thioisonicotinamide has been determined, providing precise insights into its three-dimensional conformation.
| Parameter | Value | Reference |
| Space Group | P 1 21/c 1 | [3] |
| a | 3.8217 Å | [3] |
| b | 10.562 Å | [3] |
| c | 15.907 Å | [3] |
| β | 93.636° | [3] |
Experimental Protocols
This section details methodologies for the synthesis and characterization of thioisonicotinamide.
1. Synthesis of Thioisonicotinamide
A common method for the preparation of thioisonicotinamide involves the reaction of 4-cyanopyridine (B195900) with a sulfur source.
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Reaction Scheme : 4-cyanopyridine reacts with ammonium (B1175870) sulfide (B99878) in the presence of sulfur as a catalyst to yield thioisonicotinamide.[6]
-
Procedure :
-
Dissolve 4-cyanopyridine in a suitable solvent (e.g., ethanol).
-
Add ammonium sulfide solution and elemental sulfur.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.[6]
-
2. Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for thioisonicotinamide include C=S stretching, N-H bending, and aromatic C-H stretching vibrations. The amide group vibrations (Amide I, II, and III bands) are also prominent.[7][8] The presence of the thioamide group significantly influences the spectral features compared to its oxygen analog, isonicotinamide.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for confirming the structure by showing the chemical environment of the hydrogen and carbon atoms.
-
¹H NMR : The spectrum would show characteristic signals for the protons on the pyridine ring and the -NH₂ protons of the thioamide group. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The amide protons often present as a broad signal.[11][12]
-
¹³C NMR : The spectrum would display signals for the six carbon atoms, with the thiocarbonyl carbon (C=S) being significantly deshielded and appearing at a characteristic downfield shift.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Methodology : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[13] The molecule will typically show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 139.03).[14][15] Tandem MS (MS/MS) can be employed to analyze the fragmentation pattern, providing further structural confirmation.[16]
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Mechanism of Action in Tuberculosis
Thioisonicotinamide is closely related to the thioamide class of antitubercular drugs, such as ethionamide (ETH) and prothionamide (PTH).[17] These drugs are prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[17] The mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[18]
-
Activation : The thioamide prodrug is activated by a flavin-dependent monooxygenase enzyme (EthA) within the Mycobacterium tuberculosis.[17]
-
Adduct Formation : The activated drug then covalently binds to nicotinamide adenine (B156593) dinucleotide (NAD⁺) to form a thioamide-NAD adduct.[17][19][20]
-
Inhibition of InhA : This adduct acts as a potent, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[17][20][21]
-
Disruption of Mycolic Acid Synthesis : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[18] By inhibiting InhA, the thioamide-NAD adduct blocks mycolic acid production, leading to a compromised cell wall and ultimately, bacterial cell death.
The diagram below illustrates the activation and inhibitory pathway of thioamide drugs.
Caption: Activation pathway of thioamide drugs and inhibition of mycolic acid synthesis.
References
- 1. THIOISONICOTINAMIDE CAS#: 2196-13-6 [m.chemicalbook.com]
- 2. THIOISONICOTINAMIDE | 2196-13-6 [chemicalbook.com]
- 3. 4-Pyridinecarbothioamide | C6H6N2S | CID 2723788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. CN101723892B - Preparation method of 2-alkyl thioisonicotinamide - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. IR _2007 [uanlch.vscht.cz]
- 11. PYRIDINE-2-THIOAMIDE(5346-38-3) 1H NMR spectrum [chemicalbook.com]
- 12. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 13. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfrbm.org [sfrbm.org]
- 16. rsc.org [rsc.org]
- 17. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prothionamide | C9H12N2S | CID 666418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]
- 20. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
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